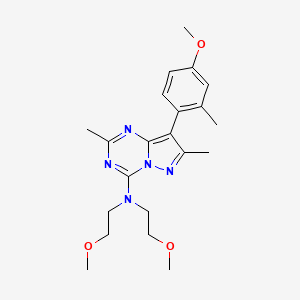
BMS-561388
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-561388 is a small molecule drug developed by Bristol Myers Squibb CoThis compound has been primarily investigated for its potential therapeutic applications in treating anxiety and depressive disorders .
Preparation Methods
The synthetic routes and reaction conditions for BMS-561388 are not extensively detailed in publicly available sources. as a small molecule drug, it is likely synthesized through a series of organic reactions involving the formation of its heterocyclic structure. Industrial production methods would typically involve optimization of these synthetic routes to ensure high yield and purity, often using techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
BMS-561388 undergoes various chemical reactions typical of organic compounds. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the behavior of CRHR1 antagonists.
Biology: It is used to investigate the role of CRHR1 in stress-related pathways.
Medicine: It has been explored as a potential treatment for anxiety and depressive disorders.
Industry: Its development process provides insights into the industrial production of small molecule drugs.
Mechanism of Action
BMS-561388 exerts its effects by antagonizing the corticotropin-releasing factor receptor 1 (CRHR1). This receptor is involved in the body’s response to stress. By blocking CRHR1, this compound can potentially reduce the physiological and behavioral effects of stress, making it a promising candidate for treating anxiety and depressive disorders .
Comparison with Similar Compounds
BMS-561388 is unique in its specific targeting of CRHR1. Similar compounds include:
Antalarmin: Another CRHR1 antagonist with similar therapeutic potential.
NBI-30775: A CRHR1 antagonist studied for its effects on stress and anxiety.
Properties
CAS No. |
202578-88-9 |
|---|---|
Molecular Formula |
C21H29N5O3 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C21H29N5O3/c1-14-13-17(29-6)7-8-18(14)19-15(2)24-26-20(19)22-16(3)23-21(26)25(9-11-27-4)10-12-28-5/h7-8,13H,9-12H2,1-6H3 |
InChI Key |
DKAPUZDMFUBEBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)C2=C3N=C(N=C(N3N=C2C)N(CCOC)CCOC)C |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C3N=C(N=C(N3N=C2C)N(CCOC)CCOC)C |
Synonyms |
4-(bis(2-methoxyethyl)amino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)pyrazolo(1,5-a)-1,3,5-triazine BMS 561388 BMS-561388 BMS561388 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


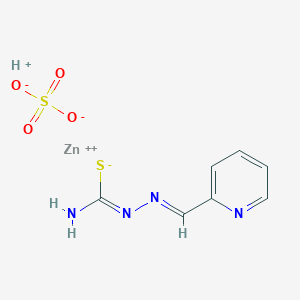
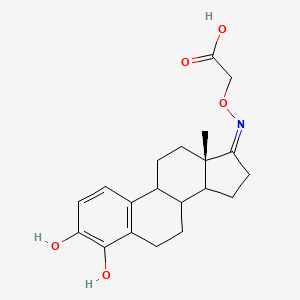
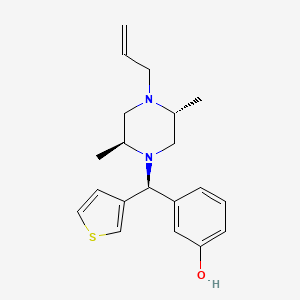
![[(S)-3-((S)-2-Mercapto-3-phenyl-propionylamino)-2-oxo-2,3,4,5-tetrahydro-benzo[b]azepin-1-yl]-acetic acid](/img/structure/B1243057.png)
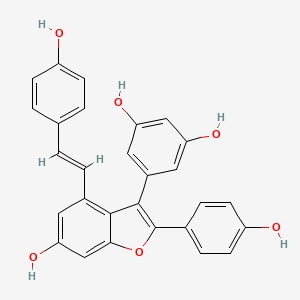
![[6-[6-[(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1243061.png)

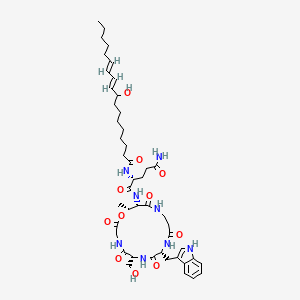
![(4R,5S,6S)-3-[(3S,5S)-5-[4-[(2S)-5-amino-2-hydroxypentanoyl]piperazine-1-carbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243067.png)
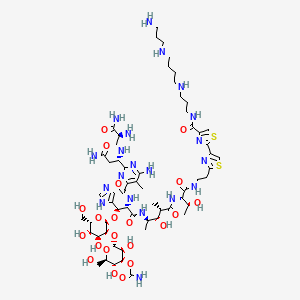
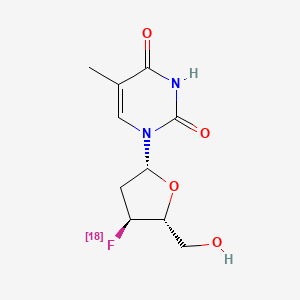
![(4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243074.png)
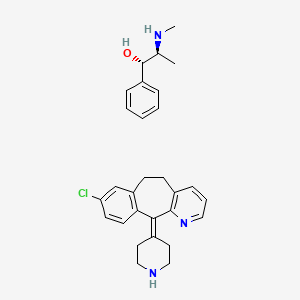
![[(2R)-2-[[(2R)-2-(1-benzofuran-2-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-2-phenylethyl] 2-(dimethylamino)acetate](/img/structure/B1243077.png)
